Piperidine-3,5-diol
Overview
Description
Piperidine-3,5-diol is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is notable for its two hydroxyl groups attached to the third and fifth carbon atoms, making it a diol. Piperidine derivatives are widely recognized for their significance in medicinal chemistry, particularly in the synthesis of pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,5-diol can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyclization of amino alcohols, which can be efficiently chlorinated using thionyl chloride (SOCl2) to form the desired piperidine ring . Additionally, multicomponent reactions involving Knoevenagel condensation, Michael addition, and Mannich reactions are also employed to synthesize piperidine derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactions and microwave irradiation to enhance reaction efficiency and yield . These methods allow for the large-scale synthesis of piperidine derivatives with high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Piperidine-3,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions typically involve the use of hydrogen gas (H2) in the presence of metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Substitution reactions can be carried out using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to replace hydroxyl groups with halogens.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
Piperidine-3,5-diol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of hydroxyl-containing molecules in biological systems .
Medicine: Medically, this compound derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. These compounds are also explored for their role in treating neurological disorders .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of piperidine-3,5-diol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to bind to DNA via intercalation, affecting gene expression and cellular functions . Additionally, these compounds can modulate signaling pathways such as the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and proliferation . The hydroxyl groups in this compound also contribute to its ability to form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but lacking the hydroxyl groups.
Dihydropyridine: A partially saturated derivative of pyridine, often used in the synthesis of calcium channel blockers.
Other Piperidine Derivatives: Compounds like piperine, evodiamine, matrine, berberine, and tetrandrine, which exhibit various biological activities.
Uniqueness: Piperidine-3,5-diol is unique due to its dual hydroxyl groups, which impart distinct chemical reactivity and biological properties. This makes it a valuable scaffold for the development of novel therapeutic agents and industrial chemicals .
Properties
IUPAC Name |
piperidine-3,5-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKTGJRAPFKRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599857 | |
Record name | Piperidine-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1792-72-9 | |
Record name | Piperidine-3,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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